molecular formula C23H28F2 B13405101 1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene CAS No. 943538-31-6

1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene

Cat. No.: B13405101
CAS No.: 943538-31-6
M. Wt: 342.5 g/mol
InChI Key: CYNICQFTBANSDN-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. The process may include:

    Friedel-Crafts Alkylation: Introduction of the ethyl group to the benzene ring.

    Halogenation: Introduction of fluorine atoms to the aromatic ring.

    Cyclohexyl Substitution: Attachment of the propylcyclohexyl group through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols.

    Reduction: Hydrogenation of the aromatic ring.

    Substitution: Halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce fully hydrogenated cyclohexyl derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene has several scientific research applications:

    Material Science: Used in the development of advanced polymers and liquid crystals.

    Pharmaceuticals: Potential intermediate in the synthesis of drug molecules.

    Chemical Research: Studied for its unique reactivity and potential as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving aromatic and aliphatic interactions, influencing the reactivity and stability of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene
  • trans-1-[(4-Ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)benzene

Uniqueness

1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene is unique due to the presence of both ethyl and propylcyclohexyl groups along with difluoro substitution on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in material science and pharmaceuticals.

Properties

CAS No.

943538-31-6

Molecular Formula

C23H28F2

Molecular Weight

342.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene

InChI

InChI=1S/C23H28F2/c1-3-5-17-8-12-19(13-9-17)21-15-14-20(22(24)23(21)25)18-10-6-16(4-2)7-11-18/h6-7,10-11,14-15,17,19H,3-5,8-9,12-13H2,1-2H3

InChI Key

CYNICQFTBANSDN-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=C(C(=C(C=C2)C3=CC=C(C=C3)CC)F)F

Origin of Product

United States

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